
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- is a complex organic compound with a unique structure characterized by multiple nitrogen atoms and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the octaethyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-phthalocyanine: A compound with a similar core structure but different substituents, used in photonic and optical materials.
Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine: Another related compound with zinc as a central metal, used in photonic and optical applications.
Uniqueness
1,4,8,11,15,18,22,25-Octaazacyclooctacosane-5,7,12,14,19,21,26,28-octone, 6,6,13,13,20,20,27,27-octaethyl- is unique due to its specific arrangement of nitrogen atoms and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
特性
CAS番号 |
61523-85-1 |
|---|---|
分子式 |
C36H64N8O8 |
分子量 |
736.9 g/mol |
IUPAC名 |
6,6,13,13,20,20,27,27-octaethyl-1,4,8,11,15,18,22,25-octazacyclooctacosane-5,7,12,14,19,21,26,28-octone |
InChI |
InChI=1S/C36H64N8O8/c1-9-33(10-2)25(45)37-17-19-39-27(47)34(11-3,12-4)29(49)41-21-23-43-31(51)36(15-7,16-8)32(52)44-24-22-42-30(50)35(13-5,14-6)28(48)40-20-18-38-26(33)46/h9-24H2,1-8H3,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,52) |
InChIキー |
KAPPSRZBPKMQMU-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NCCNC(=O)C(C(=O)NCCNC(=O)C(C(=O)NCCNC(=O)C(C(=O)NCCNC1=O)(CC)CC)(CC)CC)(CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


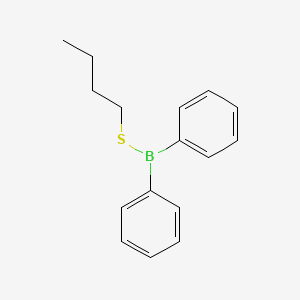
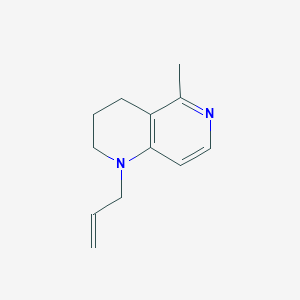
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
![N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14586378.png)
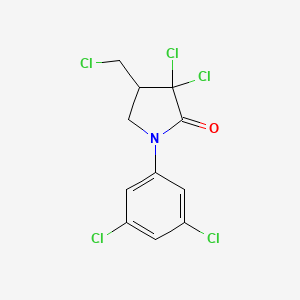
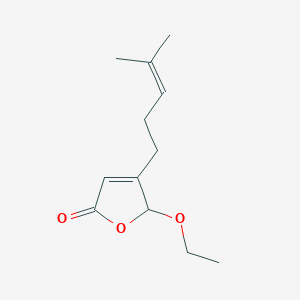
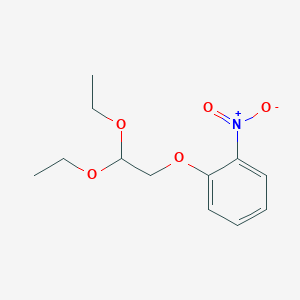
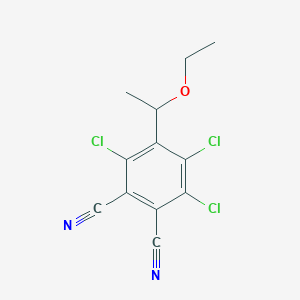
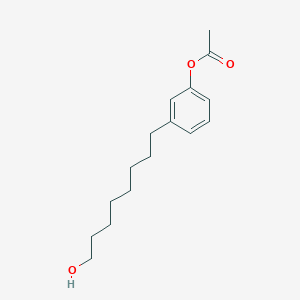
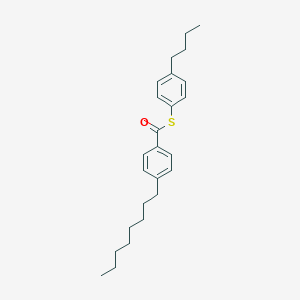
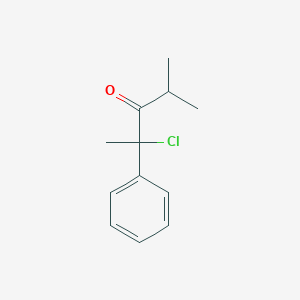
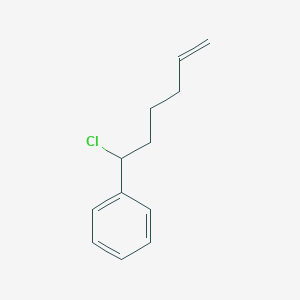
![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)
